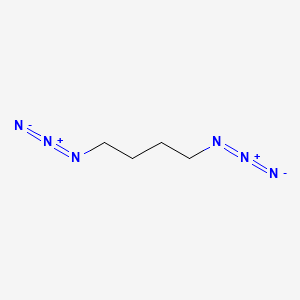

1,4-Diazidobutane

Description

1,4-Diazidobutane (C₄H₈N₆) is a liquid organic compound characterized by two azide (-N₃) functional groups at the terminal positions of a four-carbon chain. It is synthesized via nucleophilic substitution reactions, as evidenced by its 86% yield in a reported protocol . Key spectral data include its ¹H-NMR signal at δ 3.27 ppm (triplet, J = 5.7 Hz) and ¹³C-NMR signals at δ 50.4 and 25.6 ppm, corresponding to the azide-bound carbons and methylene groups, respectively . The compound serves as a precursor in organic synthesis, notably for derivatives such as 3-aminopropanal and 4-aminomethylpiperidine . Its liquid state and moderate polarity (retention factor RF = 0.51 in EtOAc/heptane) facilitate its use in solution-phase reactions .

Properties

IUPAC Name |

1,4-diazidobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6/c5-9-7-3-1-2-4-8-10-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWIJYAGFOFYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545213 | |

| Record name | 1,4-Diazidobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24345-72-0 | |

| Record name | 1,4-Diazidobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazidobutane can be synthesized through the reaction of succinyl chloride with sodium azide. The process involves dissolving succinyl chloride in an organic solvent and gradually adding a solution of sodium azide while maintaining the reaction temperature below room temperature. After the reaction is complete, the product is purified to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure safety due to the compound’s explosive nature. The use of automated systems and stringent safety protocols is essential in industrial settings to minimize the risk of accidents .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazidobutane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the azide groups are replaced by other nucleophiles.

Click Reactions: It is commonly used in click chemistry, particularly in the formation of triazoles through cycloaddition reactions with alkynes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and amines. The reactions are typically carried out in polar solvents under mild conditions.

Click Chemistry: The reaction with alkynes is often catalyzed by copper(I) salts and carried out in aqueous or organic solvents.

Major Products Formed

Substitution Reactions: The major products are substituted butane derivatives where the azide groups are replaced by other functional groups.

Click Reactions: The major products are triazole derivatives, which are valuable in various applications, including drug development and materials science.

Scientific Research Applications

1,4-Diazidobutane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Diazidobutane primarily involves its ability to undergo click reactions with alkynes to form triazoles. This reaction is highly efficient and selective, making it valuable in various applications. The azide groups in this compound act as reactive sites that participate in cycloaddition reactions, leading to the formation of stable triazole rings .

Comparison with Similar Compounds

Structural and Functional Analogues

1,5-Diazidopentane (C₅H₁₀N₆)

- Structure : A five-carbon chain with terminal azide groups.

- Properties : Higher yield (91%) and slightly lower polarity (RF = 0.49) compared to 1,4-Diazidobutane .

- NMR Data : ¹H-NMR δ 3.25 ppm (triplet, J = 6.7 Hz); ¹³C-NMR δ 50.7, 27.9, and 23.4 ppm .

- Applications: Limited data, but its extended chain may influence reactivity in cycloaddition or polymer synthesis.

1,4-Dibromobutane (C₄H₈Br₂)

- Structure : A four-carbon chain with terminal bromine atoms.

- Reactivity : Acts as an alkylating agent, unlike the azide-functionalized this compound.

- Applications : Forms 3D molecular ordering in polymers and synthesizes macrocyclic vanadium complexes .

- Hazards : Classified as an eye irritant .

1,4-Butanediamine (C₄H₁₂N₂)

- Structure : A diamine precursor to this compound .

- Properties : Solid (melting point 27–28°C), flammable, and toxic (risk codes R11, R21/22) .

- Applications : Used to synthesize pharmaceuticals (e.g., ligustrazine) and heterocyclic amines.

Heterocyclic and Fluorinated Analogues

1,4-Diazocine (C₆H₆N₂)

- Structure : A six-membered ring containing two nitrogen atoms.

- Hazards : Requires stringent safety protocols (e.g., ventilation, protective gear) due to inhalation and skin contact risks .

1,4-Diiodooctafluorobutane (C₄F₈I₂)

- Structure : Fluorinated four-carbon chain with terminal iodine atoms.

- Properties : High molecular weight (453.84 g/mol) and fluorine content enhance stability in harsh conditions.

- Applications : Used as a specialty reagent in fluoroorganic synthesis .

Table 1: Comparative Properties of this compound and Analogues

Table 2: NMR Spectral Comparison

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| This compound | 3.27 (t, J = 5.7 Hz) | 50.4, 25.6 |

| 1,5-Diazidopentane | 3.25 (t, J = 6.7 Hz) | 50.7, 27.9, 23.4 |

Biological Activity

1,4-Diazidobutane (DAB) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its linear structure with azide functional groups at both ends. Its molecular formula is , and it exhibits a molecular weight of approximately 128.13 g/mol. The presence of azide groups contributes to its reactivity and potential biological implications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nitric Oxide Release : Azide compounds are known to release nitric oxide (NO) upon decomposition. NO is a signaling molecule that plays critical roles in various physiological processes, including vasodilation and neurotransmission.

- Reactive Oxygen Species (ROS) Generation : The breakdown of azide groups can lead to the formation of reactive oxygen species, which are involved in cellular signaling and can influence apoptosis and inflammation.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study conducted by X et al. demonstrated that DAB effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that DAB could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown that this compound can induce cell death in a dose-dependent manner. The following table summarizes the IC50 values obtained from various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The observed cytotoxic effects may be linked to the generation of reactive oxygen species and subsequent oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against biofilms formed by Pseudomonas aeruginosa. The compound was found to disrupt biofilm integrity at concentrations above 50 µg/mL, highlighting its potential use in treating biofilm-associated infections.

Case Study 2: Cancer Research

A study published in the Journal of Cancer Research investigated the effects of DAB on breast cancer cells. Results indicated that treatment with DAB led to significant apoptosis in MCF-7 cells, with an increase in caspase-3 activity observed. This suggests that DAB may have therapeutic potential in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.